5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. . The presence of the diethylamino group and the thione functionality in its structure makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde solution and primary aromatic amines or 1-substituted piperazines in ethanol at room temperature . The reaction yields the corresponding N-Mannich bases, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific combination of the diethylamino group and the thione functionality, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial and antiproliferative activities .
Properties
CAS No. |
145163-40-2 |
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Molecular Formula |
C7H13N3OS |
Molecular Weight |
187.27 g/mol |
IUPAC Name |
5-(diethylaminomethyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H13N3OS/c1-3-10(4-2)5-6-8-9-7(12)11-6/h3-5H2,1-2H3,(H,9,12) |
InChI Key |
NMSBCRKBGPIAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NNC(=S)O1 |
Origin of Product |
United States |
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